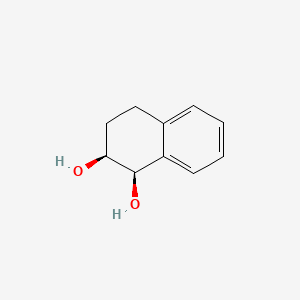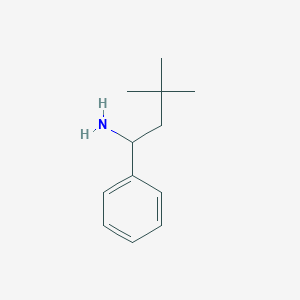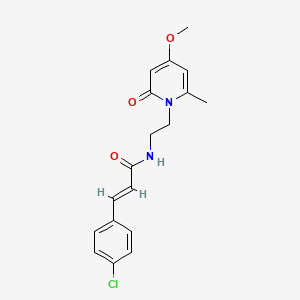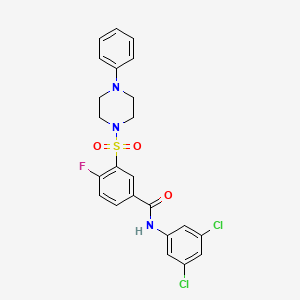![molecular formula C10H11ClF3NO2S B2596194 2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride CAS No. 2305253-94-3](/img/structure/B2596194.png)
2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride is a synthetic organic compound with the molecular formula C10H11ClF3NO2S. This compound is notable for its trifluoromethylsulfanyl group, which imparts unique chemical properties. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethylsulfanyl)benzaldehyde.
Aldol Condensation: This intermediate undergoes an aldol condensation with glycine to form the corresponding α,β-unsaturated amino acid.
Hydrogenation: The double bond in the α,β-unsaturated amino acid is then reduced via catalytic hydrogenation to yield the desired 2-amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the trifluoromethylsulfanyl group, potentially converting it to a thiol or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution typically employs reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoromethylsulfanyl group enhances its binding affinity and selectivity, potentially modulating receptor activity and influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride
- 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
Comparison
Compared to similar compounds, 2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for specialized applications in research and industry.
属性
IUPAC Name |
2-amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQXUZHWMXIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)SC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2596111.png)
![3-Ethyl-2-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1H-pyrrole-2,4-dicarboxamide](/img/structure/B2596112.png)
![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2596113.png)
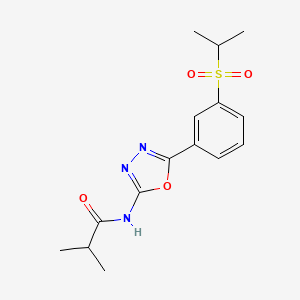
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2596117.png)
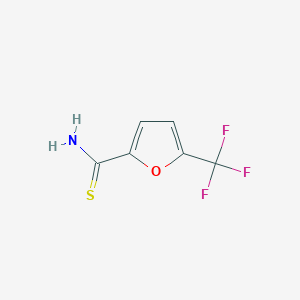
![ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2596119.png)
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596120.png)
![N-(4-acetylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2596121.png)
